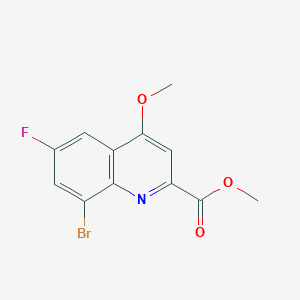
Methyl 8-bromo-6-fluoro-4-methoxyquinoline-2-carboxylate
Overview
Description
Methyl 8-bromo-6-fluoro-4-methoxyquinoline-2-carboxylate is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound has shown promising results in inhibiting the growth of cancer cells and has also been studied for its antimicrobial properties.
Scientific Research Applications
Synthesis and Process Improvement
- Telescoping Process in Drug Discovery : Methyl 8-bromo-6-fluoro-4-methoxyquinoline-2-carboxylate has been utilized in drug discovery, particularly as a key intermediate. A study by Nishimura & Saitoh (2016) highlights the improvement of the synthesis process of a similar compound, enhancing efficiency and yield in medicinal chemistry.
Antibacterial Applications
- Development of Antibacterial Agents : In the realm of antibacterial research, this compound and its derivatives have shown significant promise. For example, Hayashi et al. (2002) explored its use in developing novel antibacterial agents, specifically targeting respiratory pathogens.
Chemical Synthesis
- Synthesis of Halogenated Quinolines : The role of this compound in the synthesis of halogenated quinolines, which are crucial in antimicrobial drug discovery, has been discussed by Flagstad et al. (2014). Their work emphasizes its importance in creating building blocks for antibiotics.
Photostability and Biological Activity
- Impact on Photostability : The stability and biological activity of fluoroquinolones, a class of antibiotics, when substituted at certain positions, including the methoxy group at the 8 position, have been studied. Matsumoto et al. (1992) found that this substitution plays a crucial role in the stability of these compounds against UV irradiation.
Fluorescent Sensing Applications
- Zinc Ion Sensing : In the field of chemical sensing, this compound derivatives have been used to develop fluorescent sensors. A study by Pradhan et al. (2015) demonstrates the creation of a sensor for zinc ion, highlighting its potential applications in cell imaging studies.
properties
IUPAC Name |
methyl 8-bromo-6-fluoro-4-methoxyquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrFNO3/c1-17-10-5-9(12(16)18-2)15-11-7(10)3-6(14)4-8(11)13/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDMZIQDJNENRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC2=C1C=C(C=C2Br)F)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[d][1,3]dioxol-5-yl(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)methanone](/img/structure/B2428225.png)
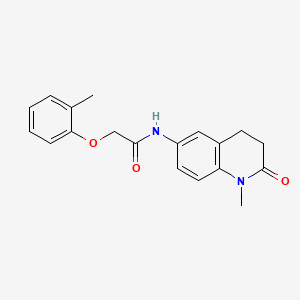
![[5-(2-Bromo-4-nitrophenyl)furan-2-yl]methanol](/img/structure/B2428228.png)
![2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-(4-ethoxyphenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2428229.png)
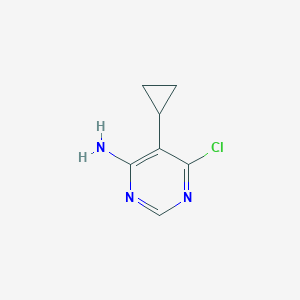

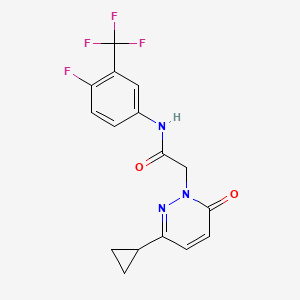
![3-(3-(4-(4-acetylphenyl)piperazin-1-yl)-3-oxopropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2428237.png)

![2-((3-(3-methoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(o-tolyl)acetamide](/img/no-structure.png)
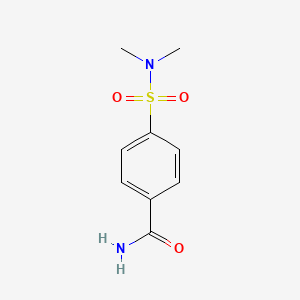

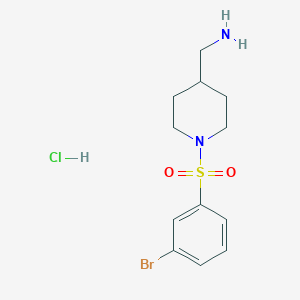
![2-[2-Amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetic acid hydrobromide](/img/structure/B2428245.png)